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Compound of Interest

Compound Name:
2-(4-Chloro-2-

fluorophenoxy)acetic acid

CAS No.: 326-75-0

Cat. No.: B1449215 Get Quote

Physicochemical Profiling, Synthetic Pathways, and
Drug Design Utility[1][2]
Executive Summary
(4-Chloro-2-fluoro-phenoxy)-acetic acid (C₈H₆ClFO₃) is a halogenated phenoxyacetic acid

derivative serving as a critical scaffold in medicinal chemistry and agrochemical development.

[1] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and

a fluorine atom at the ortho position relative to the ether linkage—this moiety offers a unique

balance of lipophilicity, metabolic stability, and steric demand.[1]

This technical guide provides a comprehensive analysis of the compound's molecular weight

characteristics, synthetic protocols via Williamson ether synthesis, and its application as a

"Rule of Three" compliant fragment in drug discovery.[1]

Physicochemical Profile & Molecular Weight Analysis[1]
[3][4][5]
The precise determination of molecular weight (MW) is fundamental for stoichiometry in

synthesis and for establishing ligand efficiency (LE) metrics in drug design.[1]
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1.1 Molecular Weight Calculation
The average molecular weight is derived from the standard atomic weights of the constituent

elements.[1]

Formula: C₈H₆ClFO₃

Element Count
Standard Atomic
Weight ( g/mol )

Total Mass
Contribution (
g/mol )

Carbon (C) 8 12.011 96.088

Hydrogen (H) 6 1.008 6.048

Chlorine (Cl) 1 35.450 35.450

Fluorine (F) 1 18.998 18.998

Oxygen (O) 3 15.999 47.997

Total MW 204.58 g/mol

1.2 Mass Spectrometry Profile (Isotopic Distribution)
For analytical validation (LC-MS), the monoisotopic mass is critical due to the natural

abundance of Chlorine isotopes (

Cl and

Cl).[1]

Monoisotopic Mass (

Cl): 204.00 g/mol (approx)[1]

Isotope Pattern: The presence of a single chlorine atom imparts a characteristic M+2 peak at

approximately 33% intensity of the molecular ion (M+).[1]

M+ Peak (

Cl): ~100% Relative Abundance[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/CN102746142A/en
https://patents.google.com/patent/CN102746142A/en
https://patents.google.com/patent/CN102746142A/en
https://patents.google.com/patent/CN102746142A/en
https://patents.google.com/patent/CN102746142A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M+2 Peak (

Cl): ~32% Relative Abundance[1]

1.3 Drug-Likeness Properties (Lipinski & Veber)
This compound falls within the "Fragment" space (MW < 300), making it an ideal starting point

for fragment-based drug discovery (FBDD).[1]

Property Value
Implication for Drug
Design

Molecular Weight 204.58 Da
Excellent for FBDD; high

Ligand Efficiency potential.[1]

cLogP ~2.1 - 2.4
Moderate lipophilicity; good

membrane permeability.[1]

H-Bond Donors 1 (COOH)
Specific interaction capability

(e.g., with Arg/Lys residues).[1]

H-Bond Acceptors 3 (O atoms)
Interaction with backbone

amides or water networks.[1]

Rotatable Bonds 3
Low conformational entropy

penalty upon binding.

Synthetic Methodology: Williamson Ether Synthesis[1]
The most robust route for synthesizing (4-Chloro-2-fluoro-phenoxy)-acetic acid is the

Williamson ether synthesis, coupling 4-chloro-2-fluorophenol with a haloacetic acid derivative

under basic conditions.[1]

2.1 Reaction Pathway
The reaction proceeds via an S_N2 nucleophilic substitution. The phenoxide ion, generated in

situ, attacks the

-carbon of the chloroacetic acid (or ester).[1]
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Figure 1: S_N2 reaction pathway for the synthesis of (4-Chloro-2-fluoro-phenoxy)-acetic acid.

2.2 Experimental Protocol (Standardized)
Objective: Synthesis of 10.0 g of target compound.

Reagents:

4-Chloro-2-fluorophenol (1.0 eq)[1]

Chloroacetic acid (1.2 eq)[1]

Sodium Hydroxide (NaOH) (2.5 eq)[1]

Water (Solvent)[1]

Procedure:

Step 1 (Deprotonation): Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of

NaOH.[1] Stir for 15 minutes at room temperature to generate the sodium phenoxide.

Step 2 (Coupling): Prepare a solution of chloroacetic acid neutralized with the remaining

NaOH (to form sodium chloroacetate) in water.[1] Add this dropwise to the phenoxide

solution.

Step 3 (Reflux): Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor

consumption of phenol by TLC (System: Ethyl Acetate/Hexane 1:1).
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Step 4 (Workup): Cool the mixture to 0°C. Acidify slowly with concentrated HCl to pH ~1-2.

The product will precipitate as a solid.[2]

Step 5 (Purification): Filter the precipitate.[1] Recrystallize from hot water or an

Ethanol/Water mix to remove unreacted phenol or inorganic salts.

Critical Control Points:

pH Control: Ensure the solution remains basic during reflux to prevent protonation of the

phenoxide, which would halt the reaction.[1]

Temperature: Overheating (>120°C) may lead to decarboxylation.[1]

Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal

analytical techniques.[1]

3.1 Proton NMR (

H-NMR)
Expected chemical shifts in DMSO-d

:

12.5 - 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

7.1 - 7.5 ppm (m, 3H): Aromatic protons.[1] The coupling pattern will be complex due to

F-

H coupling (J-coupling).[1]

4.7 ppm (s, 2H): Methylene protons (-O-CH

-COOH).[1] This is the diagnostic singlet confirming ether formation.

3.2 Carbon NMR (
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C-NMR)
~170 ppm: Carbonyl carbon.

~65 ppm: Methylene carbon (-O-CH

-).[1]

150-160 ppm: Aromatic carbons attached to Oxygen and Fluorine (showing C-F coupling
doublets).[1]

Applications in Drug Discovery[6][7][8]
This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal

chemistry.

4.1 Bioisosterism and Scaffold Hopping
The (4-Chloro-2-fluoro-phenoxy)-acetic acid moiety is often used to mimic endogenous ligands

or optimize existing drugs.[1]

Metabolic Blocking: The fluorine at the ortho position blocks metabolic hydroxylation on the

ring, extending the half-life (

) compared to the non-fluorinated analog.[1]

Acidic Pharmacophore: The carboxylic acid mimics the phosphate group of nucleotides or

the carboxylate of arachidonic acid metabolites (e.g., Prostaglandins).[1]

4.2 Target Relevance
Research indicates phenoxyacetic acid derivatives are active against:

CRTH2 Receptors: Antagonists for allergic inflammation treatment [1].

PPARs (Peroxisome Proliferator-Activated Receptors): Similar to fibrates, regulating lipid

metabolism.[1]

COX-2 Inhibition: The scaffold serves as a template for developing anti-inflammatory agents

with reduced gastric side effects [2].[1]
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Figure 2: Structure-Activity Relationship (SAR) logic for the 4-Cl, 2-F substitution pattern.

References
Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents. Source:

Bioorganic & Medicinal Chemistry.[3][4][5] URL:[Link]

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as

Selective COX-2 Inhibitors. Source: PubMed Central (PMC).[1] URL:[Link]

Phenoxyacetic Acid Properties and Derivatives. Source: National Center for Biotechnology

Information (PubChem).[1] URL:[Link][1]

Williamson Ether Synthesis Protocol. Source: Organic Chemistry Portal. URL:[Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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